Ethylene Glycol Dibenzyl Ether

Description

The exact mass of the compound Ethane, 1,2-bis(benzyloxy)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8915. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

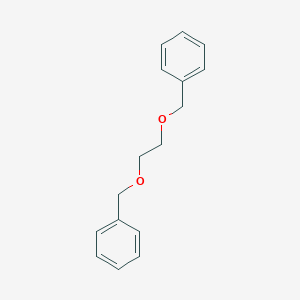

Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxyethoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFHYKOBYMYVAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26403-68-9 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(phenylmethyl)-ω-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10278657 | |

| Record name | Ethylene Glycol Dibenzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-22-0 | |

| Record name | Ethane,2-bis(benzyloxy)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylene Glycol Dibenzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene glycol dibenzyl ether | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN85P43RRU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethylene Glycol Dibenzyl Ether synthesis and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene glycol dibenzyl ether, also known as 1,2-bis(benzyloxy)ethane, is a diether that finds utility in various fields of organic chemistry and materials science. Its structure, featuring a central ethylene glycol core flanked by two benzyl groups, imparts a unique combination of properties, including thermal stability and solvent compatibility. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Properties of this compound

A comprehensive summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, application, and characterization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈O₂ | |

| Molecular Weight | 242.32 g/mol | |

| CAS Number | 622-22-0 | |

| Appearance | Colorless to light yellow/orange clear liquid | |

| Purity | >95.0% (GC) | |

| Density | 1.06 g/cm³ | |

| Boiling Point | 210 °C at 10 mmHg | |

| Refractive Index | n²⁰/D 1.551 | |

| IUPAC Name | 1,2-bis(benzyloxy)ethane | |

| Synonyms | Dibenzyl cellosolve, Dibenzyl glycol, 1,2-Dibenzyloxyethane |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the disodium salt of ethylene glycol (the alkoxide) reacts with benzyl halide (typically benzyl bromide or benzyl chloride).

Reaction Scheme

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on the Williamson ether synthesis. Researchers should adapt this procedure based on the specific scale and available laboratory equipment. A similar procedure has been reported for the synthesis of 1,2-bis(4-methoxyphenoxy)ethane.[1]

Materials:

-

Ethylene glycol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide or benzyl chloride

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic polar solvent

-

Diethyl ether or other suitable extraction solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Alkoxide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

-

Carefully add sodium hydride (2.2 equivalents) to the DMF.

-

Slowly add ethylene glycol (1.0 equivalent) dropwise to the suspension of sodium hydride at 0 °C. The addition should be controlled to manage the evolution of hydrogen gas.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, to ensure the complete formation of the disodium ethylene glycolate.

-

-

Etherification:

-

Cool the reaction mixture back to 0 °C.

-

Slowly add benzyl bromide or benzyl chloride (2.2 equivalents) dropwise to the reaction mixture.

-

After the addition, allow the reaction to warm to room temperature and then heat to 50-70 °C for several hours (the reaction progress can be monitored by thin-layer chromatography, TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Applications in Research and Drug Development

While direct pharmaceutical applications of this compound are not extensively documented, its utility in organic synthesis makes it a relevant compound for drug development professionals.

-

Protecting Group Chemistry: The benzyl group is a common protecting group for alcohols in multi-step organic synthesis due to its stability under a wide range of reaction conditions and its relatively straightforward removal by hydrogenolysis.[2][3][4] this compound can serve as a source of the benzyloxy group or be used in reactions where a dibenzyloxyethane moiety is desired.

-

Solvent and Reaction Medium: Its high boiling point and stability make it a suitable solvent for high-temperature reactions. Ethers are generally unreactive and can solvate a variety of organic compounds.

-

Starting Material for Synthesis: this compound can be a precursor for the synthesis of more complex molecules. The ethylene glycol linker can be functionalized or cleaved to yield other desired products.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[7]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[6]

Logical Relationship Diagram

The following diagram illustrates the logical flow from starting materials to the final product and its potential applications.

Caption: Overview of the synthesis, characterization, and applications of this compound.

References

- 1. 1,2-Bis(4-methoxyphenoxy)ethane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. synarchive.com [synarchive.com]

- 5. fishersci.com [fishersci.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to the Spectral Data of Ethylene Glycol Dibenzyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for Ethylene Glycol Dibenzyl Ether (also known as 1,2-bis(benzyloxy)ethane), a compound of interest in various research and development applications. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear and accessible format, alongside the experimental protocols utilized for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 - 7.25 | m | 10H | Aromatic protons (C₆H₅) |

| 4.55 | s | 4H | Methylene protons (O-CH₂ -Ph) |

| 3.65 | s | 4H | Ethylene protons (O-CH₂ -CH₂ -O) |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~138.5 | Aromatic quaternary carbon (C-CH₂) |

| ~128.4 | Aromatic CH |

| ~127.7 | Aromatic CH |

| ~127.6 | Aromatic CH |

| ~73.2 | Methylene carbon (O-C H₂-Ph) |

| ~70.0 | Ethylene carbon (O-C H₂-C H₂-O) |

Solvent: CDCl₃

Table 3: Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3063, 3030 | Medium | Aromatic C-H stretch |

| ~2924, 2868 | Medium | Aliphatic C-H stretch |

| ~1496, 1454 | Medium | Aromatic C=C stretch |

| ~1100 | Strong | C-O-C ether stretch |

| ~735, 697 | Strong | Aromatic C-H out-of-plane bend |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 105 | ~15 | [C₇H₅O]⁺ |

| 121 | ~5 | [C₈H₉O]⁺ |

| 242 | <5 | [M]⁺ (Molecular ion) |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques as detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance 400 spectrometer (or equivalent) was used, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 transients. The free induction decay (FID) was processed with a line broadening of 0.3 Hz.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 512 transients. The FID was processed with a line broadening of 1.0 Hz.

Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory was utilized.

-

Sample Preparation: A small drop of neat this compound was applied directly to the diamond crystal of the UATR accessory.

-

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis.

Mass Spectrometry (MS)

-

Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) system, such as an Agilent 7890B GC coupled to a 5977A MSD, was used.

-

Chromatographic Conditions: A capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) was used with helium as the carrier gas at a constant flow rate of 1 mL/min. The oven temperature was programmed to start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min.

-

Mass Spectrometric Conditions: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The ion source temperature was maintained at 230°C and the quadrupole temperature at 150°C. Data was acquired in full scan mode over a mass range of m/z 40-550.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

Physical properties of Ethylene Glycol Dibenzyl Ether

An In-depth Technical Guide to the Physical Properties of Ethylene Glycol Dibenzyl Ether

This guide provides a comprehensive overview of the core physical properties of this compound for researchers, scientists, and professionals in drug development. It includes a detailed summary of quantitative data, experimental protocols for key property determination, and a workflow visualization.

Core Physical Properties

This compound, also known as 1,2-Bis(benzyloxy)ethane, is a high-boiling point, colorless liquid.[1][2][3] Its key physical and chemical characteristics are summarized below.

Data Presentation: Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 622-22-0 | [1][2][4] |

| Molecular Formula | C₁₆H₁₈O₂ | [1][4][5] |

| Molecular Weight | 242.32 g/mol | [1][2][3] |

| Physical State | Liquid (at 20°C) | [1][2][3] |

| Appearance | Colorless to light yellow, clear liquid | [1][2][3] |

| Boiling Point | 210 °C at 10 mmHg | [3][4] |

| Density | 1.06 g/cm³ | [4] |

| Specific Gravity (20/20) | 1.06 | [1][2] |

| Flash Point | 127.6 - 128 °C | [3][4] |

| Refractive Index | 1.551 | [4] |

| Purity | >95.0% (GC) | [1][2][3] |

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Thiele Tube Method)

This method is advantageous for its use of small sample quantities (less than 0.5 mL).[6] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Liquid paraffin or mineral oil

-

Rubber band or thread

Procedure:

-

Fill the small test tube with the liquid sample to about half-full.[6]

-

Place the capillary tube into the test tube with the sealed end pointing upward.[6][7]

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[7]

-

Insert the thermometer assembly into the Thiele tube, which is filled with mineral oil, ensuring the sample is immersed in the oil.[6]

-

Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform temperature distribution.[7]

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[6][7]

-

Remove the heat source and allow the apparatus to cool.

-

The boiling point is the temperature recorded at the exact moment the stream of bubbles stops and the liquid begins to enter the capillary tube.[6][7]

Determination of Density

Density, a characteristic property of a substance, is defined as its mass per unit volume.[8] For liquids, this can be determined by precisely measuring the mass of a known volume.[9]

Apparatus:

-

Graduated cylinder (e.g., 25 mL or 50 mL)

-

Electronic balance (analytical balance)

-

Thermometer

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder using the electronic balance.[9][10][11]

-

Pour a specific volume of this compound into the graduated cylinder (e.g., 20 mL). Record the volume accurately.[9][10]

-

Weigh the graduated cylinder containing the liquid and record the combined mass.[9][11]

-

Measure and record the temperature of the liquid.[9]

-

Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the combined mass.[10]

-

Calculate the density using the formula: Density = Mass / Volume.[8]

-

The process can be repeated with different volumes to ensure accuracy, and the results can be averaged.[8]

Visualization

The following diagram illustrates a generalized experimental workflow for determining the density of a liquid compound.

Caption: Workflow for Liquid Density Determination.

References

- 1. labproinc.com [labproinc.com]

- 2. labproinc.com [labproinc.com]

- 3. This compound | 622-22-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C16H18O2 | CID 222542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 10. wjec.co.uk [wjec.co.uk]

- 11. scribd.com [scribd.com]

An In-depth Technical Guide to the Solubility of Ethylene Glycol Dibenzyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethylene glycol dibenzyl ether, also known as 1,2-bis(benzyloxy)ethane (CAS 622-22-0). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information and provides detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is a high-boiling, colorless liquid with the chemical formula C₁₆H₁₈O₂. Its structure consists of an ethylene glycol core with both hydroxyl groups etherified with benzyl groups. This structure imparts a significant non-polar character, influencing its solubility in various organic solvents. It is recognized for its excellent solubility in many organic solvents and is insoluble in water.[1][2]

Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is not extensively reported in scientific literature. However, based on its chemical structure and available qualitative descriptions, it is expected to be highly soluble or miscible with a wide array of common organic solvents. The following table summarizes the available qualitative solubility information.

| Organic Solvent | IUPAC Name | Solubility | Citation |

| Alcohols | Alkanols | Soluble | [1][2][3] |

| Ethers | Ethers | Soluble | [1][2][3] |

| Ketones | Alkanones | Soluble | [1][2] |

| Benzene | Benzene | Miscible | [3] |

| Acetone | Propan-2-one | Miscible | [3] |

It is important to note that while ethers are generally soluble in many organic solvents, the degree of solubility can be influenced by factors such as temperature and the presence of impurities.[3] For applications requiring precise concentrations, experimental determination of solubility is recommended.

Experimental Protocols for Solubility Determination

The following protocols provide standardized methods for determining the solubility of a liquid compound like this compound in organic solvents.

3.1. Qualitative Solubility/Miscibility Test

This method is used to quickly determine if a compound is miscible, soluble, partially soluble, or insoluble in a given solvent at room temperature.

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, toluene, diethyl ether, dimethyl sulfoxide)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Calibrated pipettes or graduated cylinders

-

Vortex mixer or shaker

Procedure:

-

Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Add a specific volume (e.g., 1 mL) of the chosen organic solvent to the corresponding test tube.

-

To each test tube, add a small, measured volume (e.g., 0.1 mL) of this compound.

-

Securely cap the test tubes and shake them vigorously for 30 to 60 seconds.[4] A vortex mixer can be used for more consistent mixing.

-

Allow the test tubes to stand undisturbed for a few minutes and observe the contents.

-

Interpretation of Results:

-

Miscible: If a single, clear liquid phase is observed, the two substances are miscible.

-

Soluble: If the added solute completely dissolves to form a clear solution, it is considered soluble.

-

Partially Soluble: If the solution is cloudy or if there are undissolved droplets of the solute, it is partially soluble.

-

Insoluble: If two distinct liquid layers are formed, the substances are immiscible (insoluble).[4]

-

3.2. Quantitative Determination of Solubility (Isothermal Method)

This method aims to determine the saturation concentration of this compound in a solvent at a constant temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Temperature-controlled shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

A suitable analytical technique for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectroscopy)

Procedure:

-

Prepare a series of sealed vials containing a known volume of the organic solvent.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is crucial to establish that the concentration of the solute in the liquid phase does not change over a longer agitation time.

-

After reaching equilibrium, stop the agitation and allow the excess undissolved this compound to settle.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed or pre-cooled pipette to avoid temperature-induced precipitation.

-

Transfer the aliquot to a volumetric flask and dilute it with the same solvent to a concentration within the working range of the chosen analytical method.

-

Analyze the diluted sample using the selected analytical technique to determine the concentration of this compound.

-

The solubility is then calculated and can be expressed in units such as g/100 mL, mol/L, or weight percent.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for assessing the solubility of this compound in an organic solvent.

Caption: Logical workflow for determining the solubility of a liquid compound in an organic solvent.

References

An In-depth Technical Guide on the Theoretical Studies of Ethylene Glycol Dibenzyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical and experimental aspects of Ethylene Glycol Dibenzyl Ether (EGDPE), also known as 1,2-bis(benzyloxy)ethane. EGDPE is a significant organic compound with applications in various chemical syntheses. This document collates known physicochemical data, outlines detailed experimental protocols for its synthesis and characterization, and explores its theoretical underpinnings through computational analysis. While specific theoretical studies on EGDPE are not extensively available in public literature, this guide extrapolates from foundational principles of organic chemistry and computational models of analogous structures to provide a robust theoretical framework. This includes a conformational analysis and predicted spectroscopic data. Furthermore, this guide illustrates key chemical transformations involving EGDPE, such as its synthesis and potential degradation pathways, through detailed diagrams. The content herein is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields, facilitating a deeper understanding and broader application of this compound.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈O₂ | [1] |

| Molecular Weight | 242.32 g/mol | [1] |

| CAS Number | 622-22-0 | [1] |

| Appearance | Colorless Liquid | [1] |

| Density | 1.06 g/cm³ | [1] |

| Boiling Point | Not available | - |

| Melting Point | Not available | [1] |

| Purity (typical) | Min. 95.0% (GC) | [1] |

| InChI Key | FPFHYKOBYMYVAN-UHFFFAOYSA-N | [2] |

| SMILES | C(OCC1=CC=CC=C1)COCC1=CC=CC=C1 | [2] |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for the preparation of ethers.[3][4] This reaction proceeds via an Sₙ2 mechanism involving the reaction of an alkoxide with a primary alkyl halide.[5][6] For the synthesis of this compound, ethylene glycol is deprotonated to form an alkoxide, which then reacts with benzyl bromide.

Materials:

-

Ethylene glycol

-

Sodium hydride (NaH)

-

Benzyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Alkoxide: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethylene glycol to anhydrous DMF. Cool the solution in an ice bath.

-

Slowly add sodium hydride to the cooled solution with stirring. The reaction will generate hydrogen gas, so ensure proper ventilation. Continue stirring at room temperature until the gas evolution ceases, indicating the formation of the sodium salt of ethylene glycol (the alkoxide).

-

Ether Formation: To the freshly prepared alkoxide solution, add benzyl bromide dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to 50-70°C and maintain it for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of a saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Characterization Techniques

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is a key technique for confirming the structure of EGDPE. The expected chemical shifts are:

-

A singlet for the four protons of the ethylene bridge (-O-CH₂-CH₂-O-).

-

A singlet for the four benzylic protons (-C₆H₅-CH₂-O-).

-

Multiplets for the ten aromatic protons of the two benzyl groups.

-

Note: A known ¹H NMR spectrum for this compound is available in chemical databases.[2]

-

-

-

A peak for the carbons of the ethylene bridge.

-

A peak for the benzylic carbons.

-

Several peaks in the aromatic region for the carbons of the benzyl groups.

-

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum of EGDPE would be expected to show characteristic peaks for the functional groups present. Based on the spectra of ethylene glycol and related ethers, the following absorptions can be anticipated:[10][11][12]

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~3000-2850 cm⁻¹

-

C=C stretching (aromatic): ~1600 and 1450 cm⁻¹

-

C-O stretching (ether): A strong band around 1100 cm⁻¹

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For EGDPE, Electron Ionization (EI) would likely lead to fragmentation. While a specific mass spectrum for EGDPE is not widely published, common fragmentation patterns for ethers involve cleavage of the C-O bond.[1][13][14] The molecular ion peak [M]⁺ at m/z = 242.32 would be expected, along with fragments corresponding to the benzyl cation (C₇H₇⁺, m/z = 91) and other cleavage products.

Theoretical Studies

Due to the limited availability of specific theoretical studies on this compound in the literature, this section provides a theoretical analysis based on the known principles of conformational analysis and reactivity of similar molecules.

Conformational Analysis

The conformational flexibility of EGDPE is primarily determined by the rotation around the C-C bond of the ethylene glycol moiety and the C-O bonds. The analysis of simpler, related molecules such as ethylene glycol and 1,2-dichloroethane provides insight into the likely preferred conformations.[15][16][17][18]

The key dihedral angle is the O-C-C-O angle. The two main conformations are gauche and anti (or trans). In the gas phase, ethylene glycol predominantly adopts a gauche conformation due to intramolecular hydrogen bonding.[16] However, in a non-polar solvent or in the absence of hydrogen bonding capabilities (as in EGDPE), steric hindrance between the bulky benzyl groups would likely favor the anti conformation, where these groups are furthest apart.

Reactivity and Reaction Mechanisms

Benzylic ethers exhibit characteristic reactivity due to the stability of the benzyl carbocation intermediate.[19][20]

3.2.1. Acid-Catalyzed Hydrolysis

Benzylic ethers can be cleaved under acidic conditions.[19][21][22][23] The reaction proceeds via protonation of the ether oxygen, followed by the departure of one of the benzyl groups as a stable benzyl carbocation. This carbocation is then trapped by a nucleophile, such as water, to form benzyl alcohol. The other product is 2-(benzyloxy)ethanol. Further hydrolysis can cleave the second benzyl ether linkage to yield ethylene glycol and another molecule of benzyl alcohol.

3.2.2. Thermal Decomposition

The thermal decomposition of ethers can proceed through various mechanisms, often involving radical intermediates.[24][25][26][27] For EGDPE, homolytic cleavage of the C-O bond at high temperatures could generate a benzyl radical and an oxygen-centered radical. These reactive intermediates would then undergo further reactions, leading to a complex mixture of products.

Visualizations

Synthesis Workflow

Caption: Workflow for the Williamson Ether Synthesis of EGDPE.

Applications of Benzylic Ethers

Caption: Logical diagram of potential applications for EGDPE.

Acid-Catalyzed Hydrolysis Mechanism

Caption: Plausible mechanism for the acid-catalyzed hydrolysis of EGDPE.

References

- 1. Ethylene glycol butyl ether, picolinyloxydimethylsilyl ether [webbook.nist.gov]

- 2. This compound(622-22-0) 1H NMR spectrum [chemicalbook.com]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 100.40 MHz, CDCl3, experimental) (HMDB0032262) [hmdb.ca]

- 8. Ethylene glycol diethyl ether(629-14-1) 13C NMR [m.chemicalbook.com]

- 9. Ethylene glycol(107-21-1) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Ethylene glycol(107-21-1) IR Spectrum [chemicalbook.com]

- 13. gcms.cz [gcms.cz]

- 14. Identification of diethylene glycol monobutyl ether as a source of contamination in an ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Conformation of Ethylene Glycol in the Liquid State: Intra- versus Intermolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Conformer Selection Upon Dilution with Water: The Fascinating Case of Liquid Ethylene Glycol Studied via Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. s3.smu.edu [s3.smu.edu]

- 19. fiveable.me [fiveable.me]

- 20. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 21. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Benzyl Ethers [organic-chemistry.org]

- 24. royalsocietypublishing.org [royalsocietypublishing.org]

- 25. royalsocietypublishing.org [royalsocietypublishing.org]

- 26. The thermal decomposition of diethyl ether. III. The action of inhibitors and the mechanism of the reaction | Semantic Scholar [semanticscholar.org]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of Ethylene Glycol Dibenzyl Ether

This technical guide provides a comprehensive overview of the molecular structure, conformational analysis, and spectroscopic properties of Ethylene Glycol Dibenzyl Ether. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure

This compound, with the chemical formula C₁₆H₁₈O₂, is a diether characterized by a central ethylene glycol core flanked by two benzyl groups.[1] The molecule's connectivity consists of two benzyl groups attached to the oxygen atoms of an ethylene glycol moiety.

Molecular Formula: C₁₆H₁₈O₂ Molar Mass: 242.32 g/mol CAS Number: 622-22-0 Synonyms: 1,2-Bis(benzyloxy)ethane

The fundamental structure is depicted in the following diagram:

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the rotation around three key single bonds: the central C-C bond of the ethylene glycol unit and the two C-O bonds connecting to the benzyl groups.

However, in this compound, the terminal hydroxyl groups are replaced by bulky benzyl groups. This substitution introduces significant steric hindrance, which is expected to play a more dominant role in determining the molecule's preferred conformation. The large size of the benzyl groups will likely lead to a preference for an anti or staggered conformation around the central C-C bond to minimize steric repulsion. The rotation around the C-O bonds will also be restricted to avoid clashes between the benzyl rings and the ethylene glycol backbone.

The key rotational bonds influencing the conformation are illustrated below:

Further computational modeling, such as Density Functional Theory (DFT) calculations, would be necessary to accurately determine the potential energy surface and identify the most stable conformers of this compound.

Experimental Protocols

Synthesis via Williamson Ether Synthesis

A common and effective method for the preparation of this compound is the Williamson ether synthesis.[6][7][8][9] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, ethylene glycol is deprotonated to form a dialkoxide, which then reacts with benzyl halide.

Materials:

-

Ethylene glycol

-

Sodium hydride (NaH) or another strong base

-

Benzyl bromide or benzyl chloride

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylene glycol in the anhydrous solvent.

-

Slowly add sodium hydride to the solution at 0 °C. The reaction will produce hydrogen gas, so proper ventilation is crucial. Stir the mixture until the gas evolution ceases, indicating the formation of the sodium salt of ethylene glycol (the dialkoxide).

-

Nucleophilic Substitution: To the solution of the dialkoxide, add benzyl bromide (or chloride) dropwise at room temperature.

-

Heat the reaction mixture (e.g., to 50-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).[7] The reaction time can vary from 1 to 8 hours.[7]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by carefully adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Washing: Wash the organic layer with deionized water and brine to remove any remaining impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

The logical workflow for this synthesis is presented below:

Spectroscopic Data

The structural elucidation of this compound is typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While specific, detailed spectra are proprietary to chemical suppliers, the expected characteristics can be summarized.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (C₆H₅): Multiplet in the range of δ 7.2-7.4 ppm. - Methylene protons adjacent to the phenyl group (-CH₂-Ph): Singlet around δ 4.5 ppm. - Methylene protons of the ethylene glycol core (-O-CH₂-CH₂-O-): Singlet around δ 3.7 ppm. |

| ¹³C NMR | - Aromatic carbons: Multiple signals in the range of δ 127-138 ppm. - Methylene carbon adjacent to the phenyl group (-CH₂-Ph): Signal around δ 73 ppm. - Methylene carbons of the ethylene glycol core (-O-CH₂-CH₂-O-): Signal around δ 70 ppm. |

| FT-IR (cm⁻¹) | - C-H stretching (aromatic): ~3030-3100 cm⁻¹. - C-H stretching (aliphatic): ~2850-2950 cm⁻¹. - C=C stretching (aromatic): ~1450-1600 cm⁻¹. - C-O stretching (ether): Strong band around 1100 cm⁻¹.[10][11] |

| Mass Spec. (EI) | - Molecular ion peak (M⁺) at m/z = 242. - Major fragmentation pattern is expected to be the cleavage of the C-O bond, leading to a stable benzyl cation (C₇H₇⁺) at m/z = 91 (base peak).[12][13] Another significant fragment could arise from the loss of a benzyloxy group, resulting in a peak at m/z = 135. |

This guide provides a foundational understanding of this compound. For more detailed and quantitative analysis, particularly regarding its conformational behavior, further experimental and computational studies are recommended.

References

- 1. This compound(622-22-0) 1H NMR [m.chemicalbook.com]

- 2. s3.smu.edu [s3.smu.edu]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Conformation of Ethylene Glycol in the Liquid State: Intra- versus Intermolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide to the Thermochemical Properties of Ethylene Glycol Dibenzyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the estimated thermochemical data for ethylene glycol dibenzyl ether. In the absence of direct experimental values, this document leverages established group contribution methods to deliver reliable estimations for key thermochemical properties. Detailed methodologies for these estimations are provided to ensure transparency and reproducibility.

Estimated Thermochemical Data

The following tables summarize the estimated thermochemical properties of this compound using the Joback and Benson group contribution methods. These methods are widely used in chemical engineering and thermochemistry for the estimation of physical and thermodynamic properties of organic compounds when experimental data is unavailable.

Table 1: Estimated Thermochemical Properties of this compound

| Property | Joback Method Estimation | Benson Method Estimation | Units |

| Standard Molar Enthalpy of Formation (ΔHf°) | -235.5 kJ/mol | -245.8 kJ/mol | kJ/mol |

| Standard Molar Entropy (S°) | 568.4 J/(mol·K) | Not Estimated | J/(mol·K) |

| Molar Heat Capacity (Cp) at 298.15 K | 432.1 J/(mol·K) | 425.5 J/(mol·K) | J/(mol·K) |

Note: The Benson method is primarily used for estimating the enthalpy of formation and heat capacity. Standard molar entropy is not typically calculated using this method.

Table 2: Temperature-Dependent Molar Heat Capacity (Cp) Estimated by the Joback Method

| Temperature (K) | Molar Heat Capacity (Cp) (J/(mol·K)) |

| 300 | 435.8 |

| 400 | 502.3 |

| 500 | 561.2 |

| 600 | 612.5 |

| 700 | 656.2 |

| 800 | 692.3 |

| 900 | 720.8 |

| 1000 | 741.7 |

Experimental and Estimation Methodologies

Joback Method

The Joback method is a group contribution technique used to predict eleven key thermophysical properties of pure organic compounds from their molecular structure alone.[1][2] The method assumes that the properties of a molecule can be determined by summing the contributions of its constituent functional groups, with no interactions between non-adjacent groups.[2]

Functional Group Decomposition of this compound:

The molecule is broken down into the following functional groups:

-

2 x -CH2- (non-ring): Methylene groups in the ethylene glycol backbone.

-

2 x -O- (ether, non-ring): Ether linkages.

-

10 x =CH- (aromatic): Aromatic carbon-hydrogen groups in the benzyl rings.

-

2 x >C= (aromatic): Aromatic carbons bonded to the methylene groups.

Formulas for Calculation:

-

Standard Molar Enthalpy of Formation (ΔHf°): ΔHf° (kJ/mol) = 68.29 + Σ (ni * ΔHf,i) where ni is the number of groups of type i, and ΔHf,i is the contribution of group i.

-

Standard Molar Entropy (S°): This property is not directly estimated by the Joback method. However, the ideal gas heat capacity can be used in conjunction with statistical mechanics principles to estimate entropy. For this guide, a direct estimation is not provided.

-

Molar Heat Capacity (Cp): Cp (J/(mol·K)) = Σ (ni * ai) - 37.93 + [Σ (ni * bi)]T + [Σ (ni * ci)]T2 + [Σ (ni * di)]T3 where ai, bi, ci, and di are the group contributions for the heat capacity polynomial, and T is the temperature in Kelvin.

Benson Group Increment Theory

The Benson group increment theory, also known as group additivity, is another widely used method for estimating the thermochemical properties of organic molecules.[3] This method also relies on the principle of additivity, where the property of a molecule is the sum of the contributions of its constituent groups.[3] A key feature of the Benson method is its detailed consideration of the atomic environment of each group.

Functional Group Decomposition of this compound:

The molecule is broken down into the following Benson groups:

-

2 x C-(O)(C)(H)2: A carbon atom bonded to an oxygen, another carbon, and two hydrogen atoms.

-

2 x O-(C)2: An oxygen atom bonded to two carbon atoms.

-

10 x Cb-(H): An aromatic carbon atom bonded to a hydrogen atom.

-

2 x Cb-(C): An aromatic carbon atom bonded to a non-aromatic carbon atom.

Formulas for Calculation:

-

Standard Molar Enthalpy of Formation (ΔHf°): ΔHf° (kJ/mol) = Σ (ni * ΔHf,i) where ni is the number of groups of type i, and ΔHf,i is the enthalpy contribution of group i.

-

Molar Heat Capacity (Cp): Cp (J/(mol·K)) = Σ (ni * Cp,i) where ni is the number of groups of type i, and Cp,i is the heat capacity contribution of group i at a given temperature.

Proposed Thermal Decomposition Pathway

Caption: Proposed thermal decomposition pathway of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the reaction of sodium or potassium salt of ethylene glycol with benzyl halide (e.g., benzyl chloride or benzyl bromide).

Caption: Williamson ether synthesis workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. GROUP CONTRIBUTIONS FOR MULTIPROPERTY METHODS | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]

- 3. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 4. Thermal dissociation of ethylene glycol vinyl ether - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of Ethylene Glycol Dibenzyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of Ethylene Glycol Dibenzyl Ether (CAS No. 622-22-0), a key building block in various chemical syntheses. This document outlines the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, and provides detailed experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.38 - 7.25 | m | 10H | - | Aromatic protons (Ar-H) |

| 4.55 | s | 4H | - | Benzyl protons (Ar-CH2) |

| 3.68 | s | 4H | - | Ethylene protons (-O-CH2-CH2-O-) |

Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 138.5 | Aromatic quaternary carbon (Ar-C) |

| 128.4 | Aromatic CH (Ar-CH) |

| 127.7 | Aromatic CH (Ar-CH) |

| 127.6 | Aromatic CH (Ar-CH) |

| 73.2 | Benzyl carbon (Ar-CH2) |

| 70.0 | Ethylene carbon (-O-CH2-CH2-O-) |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm-1) | Intensity | Assignment |

| 3080 - 3020 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C bending |

| 1100 | Strong | C-O-C ether stretch |

| 740, 695 | Strong | Aromatic C-H out-of-plane bend |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 242 | 5 | [M]+ (Molecular Ion) |

| 91 | 100 | [C7H7]+ (Tropylium ion) |

| 151 | 30 | [M - C7H7]+ |

| 105 | 15 | [C7H7O]+ |

| 77 | 10 | [C6H5]+ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Proton (1H) and Carbon-13 (13C) NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher) is utilized for acquiring both 1H and 13C NMR spectra.

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl3).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

1H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence is used.

-

Number of Scans: 16-32 scans are typically sufficient.

-

Relaxation Delay: A delay of 1-2 seconds is employed between scans.

-

Spectral Width: A spectral width of approximately 16 ppm is set.

13C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each unique carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of 13C.

-

Relaxation Delay: A relaxation delay of 2 seconds is typically used.

-

Spectral Width: A spectral width of approximately 200-220 ppm is set.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer's software. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Sample Preparation (Neat Liquid):

-

Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Acquire the background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum.

Data Acquisition and Processing:

-

The spectrum is typically recorded in the range of 4000-400 cm-1.

-

An accumulation of 16-32 scans is generally sufficient to obtain a high-quality spectrum.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm-1).

Mass Spectrometry (MS)

Instrumentation: An electron ionization mass spectrometer (EI-MS), often coupled with a gas chromatograph (GC-MS), is used for analysis.

Sample Introduction:

-

A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

The sample is introduced into the mass spectrometer via direct infusion or through a GC column for separation from any impurities.

Ionization and Analysis:

-

Ionization Mode: Electron Impact (EI) at 70 eV is the standard method.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Scan Range: A mass-to-charge (m/z) ratio scan range of approximately 40-500 amu is appropriate.

Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern. The base peak, which is the most intense peak in the spectrum, is also identified.

Visualizations

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the Spectroscopic Characterization of this compound.

Methodological & Application

Ethylene Glycol Dibenzyl Ether: A High-Boiling Point Solvent for Specialized Organic Synthesis

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Ethylene glycol dibenzyl ether, also known as 1,2-bis(benzyloxy)ethane, is a high-boiling point, polar aprotic solvent that offers a unique combination of properties for specialized applications in organic synthesis. Its high thermal stability, excellent solvating power for a range of organic compounds, and relatively low volatility make it a suitable medium for reactions requiring elevated temperatures. This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in utilizing this compound in their synthetic endeavors.

Physicochemical Properties and Comparison with Other Solvents

The high boiling point of this compound makes it an excellent choice for reactions that are sluggish at lower temperatures or require thermal activation. Its properties are summarized and compared with other common high-boiling point solvents in the table below.

| Property | This compound | Diethylene Glycol Dibutyl Ether | Diphenyl Ether |

| CAS Number | 622-22-0[1] | 112-73-2 | 101-84-8 |

| Molecular Formula | C₁₆H₁₈O₂[1] | C₁₂H₂₆O₃ | C₁₂H₁₀O |

| Molecular Weight | 242.32 g/mol [1] | 218.33 g/mol | 170.21 g/mol |

| Boiling Point | 305-307 °C (decomposes) | 256 °C | 259 °C |

| Melting Point | 19-20 °C | -60 °C | 26-29 °C |

| Density | 1.06 g/cm³[1] | 0.88 g/cm³ | 1.07 g/cm³ |

| Solubility in Water | Insoluble | Insoluble | Insoluble |

Applications in Organic Synthesis

Due to its high boiling point and stability, this compound is particularly well-suited for a variety of organic transformations that require high temperatures.

Williamson Ether Synthesis

The Williamson ether synthesis, a classic method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide, can be advantageously carried out in this compound when dealing with less reactive substrates or to increase reaction rates. The high temperature allows for the use of less reactive alkylating agents and can help to overcome steric hindrance.

Caption: Workflow for Williamson Ether Synthesis.

-

Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add the alcohol (1.0 equiv.) and this compound as the solvent.

-

Slowly add a strong base, such as sodium hydride (1.1 equiv.), in portions at room temperature under a nitrogen atmosphere.

-

Stir the mixture at room temperature or with gentle heating until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.

-

Ether Formation: Add the alkyl halide (1.0-1.2 equiv.) dropwise to the reaction mixture.

-

Heat the reaction mixture to a temperature between 100-180 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: After completion, cool the reaction mixture to room temperature and cautiously quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to afford the desired ether.

Grignard Reactions at Elevated Temperatures

While typically performed in lower-boiling ethers like diethyl ether or THF, certain Grignard reactions, particularly with unreactive halides or sterically hindered substrates, can benefit from the higher temperatures achievable in this compound. The use of a high-boiling solvent can facilitate the initiation of the Grignard reagent formation and drive the subsequent reaction with an electrophile to completion.

Caption: Workflow for a high-temperature Grignard reaction.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

-

Grignard Reagent Formation: Place magnesium turnings (1.2 equiv.) in the flask. Add a small crystal of iodine as an initiator.

-

Add a portion of a solution of the organic halide (1.0 equiv.) in anhydrous this compound via the dropping funnel.

-

Gently heat the mixture to initiate the reaction. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. The high boiling point of the solvent may require external heating to sustain reflux.

-

After the addition is complete, continue to heat at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Electrophile: Cool the Grignard reagent solution to an appropriate temperature (e.g., room temperature or 0 °C).

-

Add a solution of the electrophile (e.g., a ketone or aldehyde, 1.0 equiv.) in anhydrous this compound dropwise.

-

Stir the reaction mixture for 1-2 hours or until TLC analysis indicates the consumption of the starting material. Gentle heating may be necessary for less reactive electrophiles.

-

Workup and Purification: Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or crystallization.

High-Temperature Nanoparticle Synthesis

The polyol process is a common method for synthesizing metal nanoparticles, where a polyol acts as both the solvent and the reducing agent. High-boiling point ethers like this compound can serve as excellent solvents in variations of this method, particularly in thermal decomposition approaches where precise temperature control at high temperatures is crucial for controlling nanoparticle size and morphology.

Caption: Workflow for high-temperature nanoparticle synthesis.

-

Reaction Setup: In a three-necked flask equipped with a condenser, thermocouple, and nitrogen inlet, combine the metal precursor (e.g., a metal acetylacetonate) and a capping agent (e.g., oleic acid, oleylamine) in this compound.

-

Degassing: Heat the mixture to a moderate temperature (e.g., 100-120 °C) under vacuum or a strong flow of nitrogen for 30-60 minutes to remove water and oxygen.

-

Nucleation and Growth: Rapidly heat the mixture to the desired reaction temperature (e.g., 250-300 °C) and maintain this temperature for a specific period to allow for nanoparticle nucleation and growth.

-

Isolation: After the reaction is complete, cool the mixture to room temperature.

-

Add a non-solvent such as ethanol or acetone to precipitate the nanoparticles.

-

Centrifuge the mixture to collect the nanoparticles.

-

Wash the nanoparticles several times with a mixture of a non-solvent and a solvent in which they are dispersible (e.g., ethanol/hexane) to remove excess capping agent and byproducts.

-

Dry the purified nanoparticles under vacuum.

Conclusion

This compound is a valuable, high-boiling point solvent for a range of organic syntheses that require elevated temperatures. Its thermal stability and solvating properties make it a suitable, albeit specialized, alternative to more common high-boiling solvents. The provided protocols offer a general guideline for its application in Williamson ether synthesis, Grignard reactions, and nanoparticle synthesis. As with any reaction, optimization of conditions such as temperature, reaction time, and reactant ratios is crucial to achieve the desired outcome and yield. Researchers are encouraged to adapt these protocols to their specific substrates and reaction requirements.

References

Application Notes and Protocols: Ethylene Glycol Dibenzyl Ether as a Potential Initiator in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene glycol dibenzyl ether is a molecule whose structure suggests potential utility as an initiator in cationic polymerization, particularly for the synthesis of polymers relevant to biomedical applications. While not a conventionally cited initiator, its benzyl ether moieties could theoretically be activated to generate carbocations capable of initiating the polymerization of susceptible monomers. This document outlines the proposed mechanism, a detailed experimental protocol for its use in the cationic ring-opening polymerization (CROP) of 2-ethyl-2-oxazoline, and expected outcomes. Poly(2-ethyl-2-oxazoline) (PEtOx) is a polymer of significant interest in the biomedical field, often considered an alternative to poly(ethylene glycol) (PEG) due to its biocompatibility and stealth properties.[1]

Proposed Initiation Mechanism

The initiation of cationic polymerization by this compound would likely proceed through the cleavage of the benzyl-oxygen bond to form a stable benzylic carbocation. This activation would likely require a co-initiator or specific reaction conditions to facilitate the departure of the ether oxygen as a leaving group. The resulting carbocation can then attack a monomer, such as 2-ethyl-2-oxazoline, to start the polymerization process.

References

Application Notes and Protocols for the Williamson Ether Synthesis of Ethylene Glycol Dibenzyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers.[1][2] This reaction proceeds via an Sngcontent-ng-c1205671314="" class="ng-star-inserted">N2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide. These application notes provide a detailed protocol for the synthesis of Ethylene Glycol Dibenzyl Ether, a symmetrical ether, by reacting ethylene glycol with benzyl bromide in the presence of a strong base, sodium hydride. This method is valuable for researchers requiring a reliable procedure for the preparation of dibenzyl-protected ethylene glycol, a common building block in various fields, including materials science and medicinal chemistry.

Reaction Principle

The synthesis of this compound via the Williamson ether synthesis involves the deprotonation of both hydroxyl groups of ethylene glycol by a strong base, typically sodium hydride (NaH), to form the corresponding dialkoxide.[2] This highly nucleophilic dialkoxide then undergoes a bimolecular nucleophilic substitution (Sngcontent-ng-c1205671314="" class="ng-star-inserted">N2) reaction with two equivalents of benzyl bromide. The bromide ion serves as a good leaving group, facilitating the formation of the two new carbon-oxygen bonds to yield the desired dibenzyl ether.

Reaction Scheme:

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product involved in the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Ethylene Glycol | C₂H₆O₂ | 62.07 | 197.3 | 1.113 |

| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | Decomposes | 1.396 |

| Benzyl Bromide | C₇H₇Br | 171.03 | 198-199 | 1.438 |

| This compound | C₁₆H₁₈O₂ | 242.31 | 210 (at 10 mmHg) | 1.06 |

Experimental Protocol

This protocol details the synthesis of this compound from ethylene glycol and benzyl bromide.

Materials:

-

Ethylene glycol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-dimethylformamide (DMF) or anhydrous tetrahydrofuran (THF)[3][4]

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve ethylene glycol (1.0 equivalent) in anhydrous DMF (or THF) (approximately 5-10 mL per mmol of ethylene glycol).

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (2.2 equivalents, 60% dispersion in oil) portion-wise to the stirred solution. The addition of sodium hydride is exothermic and will generate hydrogen gas, so proper venting is crucial. Stir the mixture at 0 °C for 30-60 minutes, or until the gas evolution ceases, indicating the formation of the dialkoxide.

-

Alkylation: To the stirred suspension of the dialkoxide at 0 °C, add benzyl bromide (2.2 equivalents) dropwise via a dropping funnel.

-

Reaction Progression: After the addition of benzyl bromide is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-70 °C.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.[1]

-

Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of brine.

-

Extraction: Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography to yield pure this compound.

Visualizations

Below are diagrams illustrating the key aspects of the Williamson ether synthesis of this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Ethylene Glycol Dibenzyl Ether: Application Notes and Protocols for Use as a High-Temperature Reaction Medium

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethylene Glycol Dibenzyl Ether (EGDBE) as a potential high-temperature reaction medium in organic synthesis. Due to a lack of extensive published data on its specific applications, this document also presents detailed, adaptable protocols for key reactions where high-boiling point, polar aprotic solvents are advantageous. These protocols are based on established methodologies for analogous solvents and are intended to serve as a starting point for reaction optimization.

Properties of this compound

This compound, also known as 1,2-bis(benzyloxy)ethane, is a high-boiling point, polar aprotic solvent. Its physical and chemical properties make it a candidate for reactions requiring elevated temperatures and a non-reactive medium.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 622-22-0 | [1] |

| Molecular Formula | C₁₆H₁₈O₂ | [1] |

| Molecular Weight | 242.32 g/mol | |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 298 °C (decomposes) | [2] |

| Melting Point | 1.5 - 3.5 °C | [2] |

| Density | 1.043 g/cm³ at 25 °C | [2] |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | [3] |

| IUPAC Name | 1,2-bis(benzyloxy)ethane | [1] |

Safety and Handling

Proper handling of this compound is crucial for laboratory safety. It is a combustible liquid and may form explosive peroxides upon prolonged storage, especially in the presence of air and light.

Table 2: Safety Information for this compound

| Hazard | Precaution | Reference |

| Health Hazards | May be harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation. | [4][5] |

| Fire Hazards | Combustible liquid. | [6] |

| Reactivity | May form explosive peroxides. | [6][7] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [4][5] |

| Storage | Store in a cool, well-ventilated place in a tightly closed container under an inert atmosphere (e.g., nitrogen). Keep away from heat, sparks, and open flames. | [4][6] |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. | [4] |

Application Notes

This compound's high boiling point and stability at elevated temperatures make it a suitable medium for a variety of organic transformations that are sluggish at lower temperatures. Its polar aprotic nature can enhance the solubility of polar and ionic reagents and intermediates.

Potential Applications:

-

Nucleophilic Substitution Reactions: As a high-boiling solvent, EGDBE can facilitate Sₙ2 reactions, such as the Williamson ether synthesis, particularly when dealing with less reactive substrates that require higher activation energy.

-

Metal-Catalyzed Cross-Coupling Reactions: For reactions like Suzuki-Miyaura coupling, which often require elevated temperatures to drive the catalytic cycle, EGDBE can serve as a stable medium, promoting catalyst turnover and reaction completion.

-

Reactions Requiring a Non-Protic Environment: Its aprotic nature makes it suitable for reactions involving strong bases or organometallic reagents that would be quenched by protic solvents.

Advantages:

-

High Thermal Stability: Allows for a wide operational temperature range.

-

Chemical Inertness: The ether linkages are generally stable under a variety of reaction conditions.

-

Polarity: Can aid in the dissolution of a range of starting materials and reagents.

Limitations:

-

Peroxide Formation: Requires careful handling and storage to prevent the formation of potentially explosive peroxides.

-

High Boiling Point: Can make removal of the solvent post-reaction challenging, often requiring vacuum distillation.

-

Limited Data: The lack of extensive literature on its use necessitates careful optimization for new applications.

Experimental Protocols (Adapted)

Disclaimer: The following protocols are adapted from established procedures using analogous high-boiling point ether solvents (e.g., diglyme, triglyme) and should be considered as a starting point for optimization when using this compound.

Protocol 1: Williamson Ether Synthesis of Benzyl Phenyl Ether

This protocol describes the synthesis of benzyl phenyl ether from phenol and benzyl bromide, a classic Sₙ2 reaction. The high temperature achievable with this compound can drive this reaction to completion.

Caption: Workflow for Williamson Ether Synthesis.

Materials:

-

Phenol

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzyl bromide

-

This compound (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add phenol (1.0 eq).

-

Solvent Addition: Add anhydrous this compound to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

Deprotonation: Under a nitrogen atmosphere, carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at room temperature. The mixture will be stirred until hydrogen gas evolution ceases (typically 30-60 minutes), indicating the formation of sodium phenoxide.

-

Alkylating Agent Addition: Slowly add benzyl bromide (1.05 eq) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to 120-150 °C and maintain this temperature with stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the diethyl ether. The high-boiling this compound will remain with the crude product.

-